2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one
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Overview
Description
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the class of oxazines. It is characterized by a fused benzene and oxazine ring system, with a phenyl group attached to the second carbon of the oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves a two-step process starting from salicylamide. The first step involves the reaction of salicylamide with a mixture of 37% aqueous formaldehyde and formic acid, leading to the formation of a hydroxymethyl intermediate. This intermediate is then heated under reflux in toluene, resulting in the loss of formaldehyde and the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted oxazine compounds .
Scientific Research Applications
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in the substitution pattern and oxidation state.
2-Phenyl-4H-benzo[e][1,3]oxazin-4-one: This compound is closely related but has different functional groups and reactivity.
Quinazolin-4(3H)-ones: These compounds have a similar fused ring system but differ in the nitrogen atom’s position and the overall ring structure.
Uniqueness
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific substitution pattern and the presence of a phenyl group on the oxazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
6629-80-7 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)17-14(15-13)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) |
InChI Key |
AMZRLVJMBHMIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2 |
solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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